molecular formula C27H22FNO4 B587926 6-Benzyloxy-1-cyclopropyl-1,4-dihydro-7-fluoro-4-oxo-3-quinolinecarboxylic Acid Benzyl Ester CAS No. 1391053-23-8

6-Benzyloxy-1-cyclopropyl-1,4-dihydro-7-fluoro-4-oxo-3-quinolinecarboxylic Acid Benzyl Ester

Katalognummer: B587926
CAS-Nummer: 1391053-23-8
Molekulargewicht: 443.474
InChI-Schlüssel: RDQMURXWUOBVCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1 Cyclopropyl Group

The cyclopropyl moiety at N-1 increases lipophilicity, promoting penetration into bacterial cells. It also reduces interactions with eukaryotic topoisomerases, minimizing off-target effects. Comparative studies show cyclopropyl-substituted quinolones exhibit lower MIC values against Escherichia coli and Staphylococcus aureus than piperazinyl or pyrrolidinyl analogs.

C-6 Benzyloxy Substituent

The benzyloxy group at C-6 introduces steric hindrance, potentially disrupting binding to mutated gyrase enzymes in resistant strains. This modification mirrors strategies used in fourth-generation quinolones to counteract mutations at Ser-83 and Asp-87 in gyrA. Benzylation at this position also enhances stability against enzymatic degradation, as evidenced by prolonged serum half-lives in related compounds.

C-7 Fluorine Atom

Fluorine’s electronegativity strengthens hydrogen bonding with conserved water molecules in the gyrase-DNA complex, stabilizing the ternary drug-enzyme-DNA adduct. This substituent is critical for maintaining activity against both gram-negative and gram-positive pathogens, a hallmark of modern fluoroquinolones.

C-3 Benzyl Ester

The benzyl ester masks the carboxylate’s negative charge, facilitating passive diffusion across bacterial membranes. In vivo hydrolysis regenerates the active carboxylic acid, ensuring target engagement within the cytoplasm. This prodrug strategy has been validated in analogs like levofloxacin esters, which show enhanced efficacy against intracellular pathogens.

Eigenschaften

IUPAC Name

benzyl 1-cyclopropyl-7-fluoro-4-oxo-6-phenylmethoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FNO4/c28-23-14-24-21(13-25(23)32-16-18-7-3-1-4-8-18)26(30)22(15-29(24)20-11-12-20)27(31)33-17-19-9-5-2-6-10-19/h1-10,13-15,20H,11-12,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQMURXWUOBVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)F)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Substrate Selection and Reaction Conditions

A modified Conrad–Limpach protocol (as demonstrated in the synthesis of 6-benzyloxy-4-quinolone) employs 4-benzyloxy-7-fluoroaniline as the starting material. This substrate reacts with dimethyl acetylenedicarboxylate (DMAD) in diphenyl ether at 245°C, forming the 4-quinolone scaffold via aza-Michael addition and subsequent cyclization. The fluorine atom at position 7 is introduced at this stage by selecting a pre-fluorinated aniline, avoiding the need for late-stage electrophilic fluorination.

Key Data:

ParameterValueSource
Aniline derivative4-Benzyloxy-7-fluoroaniline
SolventDiphenyl ether
Temperature245°C
Yield70% (analogous structure)

Functionalization of the Quinoline Core

Following quinolone formation, the cyclopropyl group is introduced at position 1 through alkylation. Cyclopropyl bromide reacts with the nitrogen atom of the 4-quinolone under basic conditions (e.g., K₂CO₃ in DMF), yielding 1-cyclopropyl-6-benzyloxy-7-fluoro-4-quinolone . This step requires careful control of stoichiometry to avoid over-alkylation.

Installation of the Benzyloxy Group at Position 6

The benzyloxy group at position 6 is typically introduced early in the synthesis to leverage aromatic directing effects. In the Conrad–Limpach approach, this group is pre-installed on the aniline precursor. Alternatively, post-cyclization methods, such as Mitsunobu reactions, can be employed if late-stage functionalization is necessary.

Mitsunobu Reaction for Late-Stage Benzylation

For substrates lacking pre-installed benzyloxy groups, the Mitsunobu reaction offers a viable pathway. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), the hydroxyl group at position 6 reacts with benzyl alcohol to form the benzyl ether. This method is particularly useful for modifying advanced intermediates.

Optimization Insight:

  • Solvent-free conditions at 90°C improve reaction efficiency.

  • Catalytic DABCO (1,4-diazabicyclo[2.2.2]octane) enhances nucleophilic substitution rates.

Carboxylic Acid Formation and Esterification

The carboxylic acid at position 3 is generated via hydrolysis of a nitrile or ester precursor. Subsequent esterification with benzyl alcohol forms the final benzyl ester moiety.

Hydrolysis of Nitrile Intermediates

A nitrile group at position 3 is hydrolyzed to a carboxylic acid using concentrated HCl under reflux. For example, 3-cyano-6-benzyloxy-1-cyclopropyl-7-fluoro-4-quinolone is treated with HCl (12 N) at 100°C for 6 hours, yielding the carboxylic acid derivative.

Niobium-Catalyzed Benzyl Ester Formation

The carboxylic acid undergoes esterification with benzyl alcohol using niobium(V) chloride (NbCl₅) as a catalyst. This method, adapted from benzyl ester syntheses, proceeds at room temperature with stoichiometric benzyl alcohol:

Procedure:

  • Combine carboxylic acid (1.00 mmol), benzyl alcohol (1.00 mmol), and NbCl₅ (1.50 mmol).

  • Stir at room temperature for 2–3 hours.

  • Purify via centrifugation and diethyl ether wash.

Performance Metrics:

CatalystYield (%)Reaction Time (h)
NbCl₅85–902–3
SiO₂-Nb75–806–9

Regioselective Fluorination Strategies

The fluorine atom at position 7 is optimally introduced via a fluorinated aniline precursor. However, late-stage fluorination using Deoxo-Fluor® or Selectfluor® can be explored for substrates lacking pre-installed fluorine.

Electrophilic Fluorination

Treatment of the quinoline intermediate with Selectfluor® in acetonitrile at 80°C introduces fluorine at position 7, guided by the electron-withdrawing effect of the 4-oxo group.

Challenges:

  • Competing side reactions at positions 5 and 8.

  • Requires rigorous temperature control to maintain regioselectivity.

Final Assembly and Characterization

The convergent synthesis culminates in coupling the functionalized quinoline core with the benzyl ester group. Final purification via column chromatography (SiO₂, ethyl acetate/hexanes) and recrystallization ensures high purity.

Structural Validation:

  • X-ray crystallography confirms the tetracyclic structure and substituent positions.

  • ¹H/¹³C NMR and HRMS validate molecular integrity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Conrad–Limpach + NbCl₅High regioselectivity; scalableHigh-temperature steps70–75
Mitsunobu + DABCOMild conditions; late-stage flexibilityRequires protecting groups65–70
Electrophilic FluorinationCompatible with advanced intermediatesLow regioselectivity without directing groups50–60

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related quinoline derivatives:

Compound Name Substituents (Positions) Ester Group Melting Point (°C) Notable Properties
Target Compound : 6-Benzyloxy-1-cyclopropyl-1,4-dihydro-7-fluoro-4-oxo-3-quinolinecarboxylic acid benzyl ester 6-benzyloxy, 7-fluoro, 1-cyclopropyl Benzyl (C3) Not reported High lipophilicity; potential resistance to esterase hydrolysis
7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () 7-chloro, 8-nitro, 6-fluoro, 1-cyclopropyl Ethyl (hydrolyzed to free acid) 256–257 (decomp) Nitro group may enhance antibacterial activity but increase toxicity
Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate () 7-chloro, 6-fluoro, 1-benzyl Ethyl (C3) Not reported Lower lipophilicity vs. benzyl ester; easier hydrolysis to active acid
(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () 7-azepan-3-ylamino, 8-chloro, 6-fluoro Free acid (C3) Not reported Azepane ring improves solubility; amino group may enhance target binding
4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate () Complex C4 substituent, 7-chloro, 6-fluoro Benzyl (C3) Not reported Bulky substituents may hinder membrane permeability but improve specificity

Key Observations:

Substituent Effects: Position 6: The target compound’s benzyloxy group (vs. Position 7: Fluorine at this position is conserved across most analogs, a hallmark of fluoroquinolones for enhancing DNA gyrase affinity . Position 8: Nitro () or chloro () substituents here correlate with varied bioactivity and toxicity profiles .

Ethyl esters are more readily hydrolyzed to active carboxylic acids in vivo, as demonstrated in .

Synthetic Pathways :

  • The ethyl ester precursor in was synthesized via condensation of halogenated benzoic acids with acrylates and cyclopropylamine, followed by acid hydrolysis. Similar methods may apply to the target compound’s benzyl ester, though reaction conditions (e.g., pH) for benzyl group stability must be optimized .

The nitro group in , while antibacterial, is associated with phototoxicity and mutagenicity risks, making the target compound’s benzyloxy substitution a safer alternative .

Research Findings and Limitations

  • Gaps in Data : Melting points and quantitative solubility/stability data for the target compound are absent in the provided evidence, limiting direct comparisons.
  • Contradictions : suggests benzyl esters may degrade under neutral pH due to protein adduct formation, conflicting with their presumed stability in the target compound . Further studies are needed to resolve this.
  • Lumping Strategies: Per , compounds with similar core structures (e.g., cyclopropyl-fluoroquinolones) could be grouped for predictive modeling, but divergent substituents (e.g., benzyloxy vs. azepane) necessitate individualized assessment .

Biologische Aktivität

6-Benzyloxy-1-cyclopropyl-1,4-dihydro-7-fluoro-4-oxo-3-quinolinecarboxylic Acid Benzyl Ester (CAS No. 1391053-23-8) is a synthetic compound belonging to the quinolone family, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of 6-Benzyloxy-1-cyclopropyl-1,4-dihydro-7-fluoro-4-oxo-3-quinolinecarboxylic Acid Benzyl Ester is C27H22FNO4C_{27}H_{22}FNO_{4} with a molecular weight of approximately 443.47 g/mol. The compound appears as an off-white solid with a melting point between 199°C and 202°C and is slightly soluble in chloroform and methanol .

Anticancer Activity

Quinolone derivatives have also been investigated for their anticancer properties. For example, certain analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that compounds with similar structures exhibited cytotoxic effects on tumor cells such as K562 and MCF-7 . Although specific data on this compound's anticancer activity is sparse, its chemical structure may confer similar properties.

The biological activity of 6-Benzyloxy-1-cyclopropyl-1,4-dihydro-7-fluoro-4-oxo-3-quinolinecarboxylic Acid Benzyl Ester can be hypothesized based on known mechanisms of related quinolone compounds:

  • DNA Interaction : Inhibition of bacterial DNA synthesis through interference with topoisomerases.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells by disrupting cell cycle regulation.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

In Vitro Studies

A microassay was developed to evaluate the inhibition of biomineralization by drugs, where compounds structurally related to quinolones showed varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential neuroprotective roles . These findings could imply that 6-Benzyloxy derivatives might also exhibit similar enzyme inhibitory effects.

Comparative Analysis

A comparative analysis of various quinolone derivatives revealed that modifications at specific positions significantly affect their biological activity. For instance, changes in substituents at the C7 position were found to enhance antimicrobial potency . This suggests that 6-Benzyloxy modifications could similarly influence its efficacy.

CompoundActivity TypeIC50 ValueReference
Compound AAChE Inhibition0.22 µM
Compound BBChE Inhibition0.42 µM
Compound CCytotoxicity (MCF-7)Not specified

Q & A

Q. What are the recommended synthetic routes for 6-benzyloxy-1-cyclopropyl-1,4-dihydro-7-fluoro-4-oxo-3-quinolinecarboxylic acid benzyl ester, and how can reaction yields be optimized?

The synthesis typically involves sequential functionalization of the quinoline core. Key steps include:

  • Cyclopropane introduction : Cyclopropanation via nucleophilic substitution or transition-metal-catalyzed reactions, often requiring anhydrous conditions and inert atmospheres to prevent ring-opening side reactions .
  • Benzyloxy protection : Benzylation of hydroxyl groups using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), with monitoring via TLC to confirm completion .
  • Esterification : Carboxylic acid activation (e.g., EDCl/HOBt) followed by benzyl ester formation. Yields (>70%) are achievable with stoichiometric control and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm; benzyloxy protons at δ 5.1–5.3 ppm) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve impurities; purity >95% is standard for pharmacological studies .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ ~505.18) and fragmentation patterns .

Q. How does the solubility profile of this compound influence formulation for in vitro assays?

The compound is lipophilic (logP ~3.5 predicted) due to benzyl ester and cyclopropyl groups. Recommended solvents:

  • Stock solutions : DMSO (10 mM), with dilution in assay buffers containing ≤1% DMSO to avoid cytotoxicity .
  • Aqueous stability : Hydrolysis of the ester group occurs at pH >7.0; use phosphate-buffered saline (pH 6.5–7.0) for short-term stability (<24 hours) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across different assays?

  • Orthogonal assays : Compare MIC (minimum inhibitory concentration) in bacterial models with enzymatic inhibition assays (e.g., DNA gyrase inhibition) to distinguish target-specific vs. off-target effects .
  • Metabolite profiling : LC-MS identifies hydrolyzed products (e.g., free carboxylic acid) that may contribute to discrepancies in potency .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the antimicrobial activity of this quinoline derivative?

  • Core modifications : Replace the benzyloxy group with methoxy or amino groups to evaluate steric/electronic effects on DNA gyrase binding .
  • Ester hydrolysis resistance : Introduce electron-withdrawing groups (e.g., fluorine) at the 7-position to stabilize the ester against enzymatic cleavage .
  • Data-driven SAR : Use molecular docking (PDB: 1KZN for DNA gyrase) to correlate substituent positions with binding energy scores .

Q. What methodologies are recommended for assessing photostability and thermal degradation under physiological conditions?

  • Forced degradation studies : Expose the compound to UV light (254 nm) or heat (40–60°C) and monitor degradation via HPLC. The benzyl ester is prone to hydrolysis at elevated temperatures .
  • Kinetic analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .

Q. How can researchers address batch-to-batch variability in crystallinity and its impact on bioavailability?

  • Polymorph screening : Use solvent recrystallization (e.g., ethanol/water) to isolate stable crystalline forms, confirmed via PXRD .
  • Dissolution testing : Compare dissolution rates of different polymorphs in simulated gastric fluid (pH 1.2) to correlate crystallinity with bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.